molecular formula C12H18ClNO2 B1441213 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride CAS No. 1235440-24-0

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Cat. No. B1441213
M. Wt: 243.73 g/mol
InChI Key: JCYLOMDWPFYPFE-UHFFFAOYSA-N
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Description

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is an organic compound . It has a molecular weight of 257.76 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-4-14(10(2)3)9-11-5-7-12(8-6-11)13(15)16;/h5-8,10H,4,9H2,1-3H3,(H,15,16);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 257.76 .

Scientific Research Applications

Chemical Characterization and Structural Analysis

  • Spectroscopic Characterization and Crystal Structures of Cathinone Derivatives : A study by Kuś et al. (2016) provides a comprehensive chemical characterization of cathinone derivatives, which are structurally related to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. The study uses techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, which are crucial for the identification and structural analysis of similar compounds (Kuś et al., 2016).

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives : Research conducted by Abd El-Meguid (2014) explores the synthesis of compounds containing a moiety structurally similar to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, assessing their antimicrobial activities. This indicates a potential application of such compounds in developing new antimicrobial agents (Abd El-Meguid, 2014).

Photolysis and Photochemical Transformations

  • Light-Triggered Elimination of CO2 and Absorption of O2 in Photolysis of Derivatives : A study by Lin and Abe (2021) investigates the photolysis of derivatives structurally related to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. The research highlights the potential of such compounds in photochemical transformations, which could have applications in environmental chemistry and synthetic pathways (Lin & Abe, 2021).

Antioxidant and Antibacterial Properties

  • Synthesis, Antioxidant, and Antibacterial Studies of Phenolic Esters and Amides : Shankerrao et al. (2013) synthesized a series of compounds, including derivatives related to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, and evaluated their antioxidant and antibacterial activities. This research suggests that derivatives of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride could be explored for potential applications in the development of antioxidant and antibacterial agents (Shankerrao et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

4-[ethyl(propan-2-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-13(9(2)3)11-7-5-10(6-8-11)12(14)15;/h5-9H,4H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLOMDWPFYPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

CAS RN

1235440-24-0
Record name 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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